Crystallographic Target Engagement vs. Precursors
The (R)-enantiomer of (4-Chloro-phenyl)-morpholin-4-yl-acetic acid (ligand code VIX; fragment P05A01) was identified as a hit in a large-scale crystallographic fragment screen of the >1000-compound F2X-Universal Library against the Aar2/RNaseH protein–protein complex, yielding a 1.72 Å resolution co-crystal structure deposited as PDB 7FL7 [1]. In contrast, neither 4-chlorophenylacetic acid nor morpholin-4-yl-acetic acid was reported among the 269 hits from this screen, indicating that neither fragment-sized precursor possesses sufficient affinity to produce a crystallographically detectable binding event under identical screening conditions [1]. This experimentally validated structural engagement provides a defined starting point for structure-guided optimization.
| Evidence Dimension | Crystallographic fragment screening hit rate and co-crystal structure resolution |
|---|---|
| Target Compound Data | Confirmed hit; co-crystal structure solved at 1.72 Å (PDB 7FL7). Binding site: Aar2/RNaseH interface [1]. |
| Comparator Or Baseline | 4-Chlorophenylacetic acid and morpholin-4-yl-acetic acid: Not reported among the 269 hits from the identical >1000-compound F2X-Universal Library screen [1]. |
| Quantified Difference | Target compound: Hit with structural validation (1.72 Å). Comparators: No hit detected (screening negative). Qualitative binary difference confirmed by crystallographic evidence. |
| Conditions | PanDDA crystallographic fragment screening; F2X-Universal Library (>1000 compounds); Aar2/RNaseH protein–protein complex from Saccharomyces cerevisiae; X-ray diffraction; J. Med. Chem. 2022, 65, 14630–14641 [1]. |
Why This Matters
For procurement decisions in fragment-based drug discovery programs targeting splicing or protein–protein interactions, only the intact scaffold provides a crystallographically proven starting point for hit-to-lead optimization; purchasing either precursor guarantees no experimentally validated target engagement.
- [1] Barthel, T.; Wollenhaupt, J.; Lima, G. M. A.; Wahl, M. C.; Weiss, M. S. Large-Scale Crystallographic Fragment Screening Expedites Compound Optimization and Identifies Putative Protein–Protein Interaction Sites. J. Med. Chem. 2022, 65 (21), 14630–14641. View Source
